Methyl 4-(2-hydroxyethyl)phenylacetate
Description
Methyl 4-(2-hydroxyethyl)phenylacetate is an aromatic ester with the molecular formula C₁₁H₁₄O₃. Its structure consists of a phenyl ring substituted at the para position with a 2-hydroxyethyl group (–CH₂CH₂OH) and an acetoxymethyl ester (–COOCH₃) at the adjacent position.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-[4-(2-hydroxyethyl)phenyl]acetate |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)8-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-8H2,1H3 |
InChI Key |
VSMNIGUSIJEJSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of Methyl 4-(2-hydroxyethyl)phenylacetate with other methyl-substituted phenylacetates:
<sup>a</sup>logP values estimated using computational tools (e.g., ChemDraw).
Key Observations :
- Lipophilicity increases with non-polar substituents (e.g., methyl, chloro), as seen in Methyl 4-methylphenylacetate (logP 2.1) and Methyl 4-chlorophenylacetate (logP 2.5) .
Antitumor Potential
- Sodium phenylacetate (parent acid of methyl phenylacetate) demonstrates antitumor activity by inducing differentiation in leukemia cells (HL-60) and activating PPARγ, a nuclear receptor linked to tumor suppression . Analogues with electron-withdrawing groups (e.g., chloro, iodo) show enhanced activity, suggesting substituent electronic effects modulate potency .
- Methyl 4-chlorophenylacetate may retain similar mechanisms due to structural resemblance, though direct evidence is lacking .
- The 2-hydroxyethyl group in this compound could influence PPARγ binding or metabolic stability, but this requires experimental validation.
Antimicrobial and Antioxidant Activity
- Eugenyl phenylacetate , with a methoxy-allyl substituent, is used in fragrances and exhibits antimicrobial properties .
- Phenolic analogs like tyrosol and hydroxytyrosol (4-(2-hydroxyethyl)phenol derivatives) show antioxidant and anti-inflammatory activities , suggesting this compound may share similar redox-modulating properties.
Toxicity and Regulatory Status
- Methyl phenylacetate is classified as Generally Recognized As Safe (GRAS) for food use, with low acute toxicity .
- The 2-hydroxyethyl group in this compound could reduce bioaccumulation compared to lipophilic analogs, but metabolic pathways (e.g., hydrolysis to phenylacetic acid) must be evaluated for safety.
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